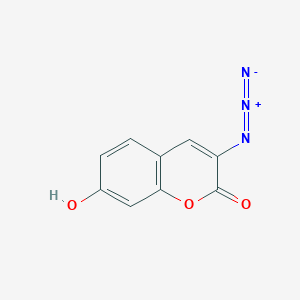

3-Azido-7-hydroxycoumarin

Overview

Description

3-Azido-7-hydroxycoumarin is a water-soluble fluorogenic fluorescent dye . It is supplied with an azide reactive handle for click chemistry . It emits intense fluorescence only after ‘click’ reaction when it forms triazoles at the site of alkyne modified biomolecules .

Synthesis Analysis

A common way to produce the 3-azidocoumarin is by condensation of salicylaldehyde and N-acetylglycine or nitroacetate . The intermediate is trapped with sodium azide to produce the 3-azidocoumarin .Molecular Structure Analysis

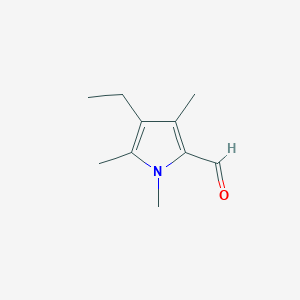

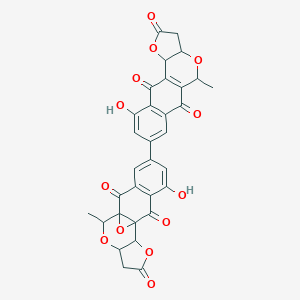

The molecular formula of 3-Azido-7-hydroxycoumarin is C9H5N3O3 . It has a molecular weight of 203.15 g/mol .Chemical Reactions Analysis

3-Azido-7-hydroxycoumarin emits intense fluorescence only after ‘click’ reaction when it forms triazoles at the site of alkyne modified biomolecules .Physical And Chemical Properties Analysis

3-Azido-7-hydroxycoumarin is a solid . It is soluble in water . Its excitation and emission maxima are 404 nm and 477 nm respectively, after click reaction .Scientific Research Applications

Fluorescent Labeling of Biomolecules

3-Azido-7-hydroxycoumarin: is a UV-active chromophore ideal for imaging purposes after conjugation to biomolecules . It emits fluorescence only after the click reaction, which expands its electron system, thus ensuring no background signal from the unreacted compound. This property makes it highly valuable for fluorescent labeling in various biological studies.

Nucleic Acid Nanoparticle Functionalization

In the field of nucleic acid nanotechnology, 3-Azido-7-hydroxycoumarin can be used for the functionalization of nucleic acid nanoparticles . It allows for the effective and rapid bioconjugation of small-molecule DNA oligonucleotides, which is crucial for the development of drug delivery systems and therapeutic applications.

Live-Cell Imaging

This compound is suitable for live-cell imaging due to its ability to emit intense fluorescence after forming triazoles at the site of alkyne-modified biomolecules . It can be used to label DNA in proliferating cells, providing a powerful tool for researchers to observe and study cellular processes in real-time.

Detection of Foodborne Pathogens

3-Azido-7-hydroxycoumarin: has been utilized for spatially restricted metabolite labeling and the detection of foodborne pathogens . Its ability to produce a fluorescent product upon reaction makes it an excellent choice for identifying and tracking the presence of harmful microorganisms in food products.

Drug Molecule Solubility and Delivery

The conjugation of small molecule drugs to nucleic acid oligomers using 3-Azido-7-hydroxycoumarin addresses the challenge of solubility and inefficient delivery of drug molecules into cells . This application is particularly significant in the development of new therapeutic strategies.

Cell Membrane Permeability Studies

Due to its high cell membrane permeability, 3-Azido-7-hydroxycoumarin is used to trace linked biological compounds inside living cells . This application is vital for understanding the intracellular trafficking and distribution of various biological molecules.

Mechanism of Action

Target of Action

The primary target of 3-Azido-7-hydroxycoumarin are alkyne-containing biomolecules . These biomolecules play a crucial role in various biological processes, including cellular structure, function, and regulation.

Mode of Action

3-Azido-7-hydroxycoumarin operates through a process known as the ‘click’ reaction . It reacts with azide derivatives of biological molecules (such as sugars, lipids, etc.) that contain an alkyne or cyclooctene derivative . This reaction results in the formation of triazoles at the site of alkyne-modified biomolecules .

Biochemical Pathways

The ‘click’ reaction utilized by 3-Azido-7-hydroxycoumarin affects the biochemical pathways involving azide derivatives of biological molecules . The downstream effects of this interaction include the tracing of linked biological compounds inside living cells .

Pharmacokinetics

It is noted that the compound is highly permeable to cell membranes and tissues , which suggests efficient absorption and distribution within biological systems.

Result of Action

The result of the ‘click’ reaction is that the initially quenched azide dye becomes highly fluorescent . This fluorescence allows for the visualization of the linked biological compounds inside living cells .

Safety and Hazards

Future Directions

3-Azido-7-hydroxycoumarin is ideal for imaging purposes after conjugation to biomolecules . It has potential applications in the field of food, metal ion detection, and biomolecular detection . It can be used for the detection of propargyl fluoxamine in pesticide residues in vegetables and water samples, copper ions in blood, and detection of DNA mutation sequence .

properties

IUPAC Name |

3-azido-7-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O3/c10-12-11-7-3-5-1-2-6(13)4-8(5)15-9(7)14/h1-4,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKJNQKVCZCNJDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C(=C2)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80648782 | |

| Record name | 3-Azido-7-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azido-7-hydroxycoumarin | |

CAS RN |

817638-68-9 | |

| Record name | 3-Azido-7-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Azido-7-hydroxycoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 3-Azido-7-hydroxycoumarin itself does not directly interact with a biological target. Instead, it acts as a fluorogenic probe in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry reactions. [, , , , , , , , , , , , , , , , , , , ] This reaction forms a stable, fluorescent 1,2,3-triazole conjugate with an alkyne-modified biomolecule. [, , , , , , , , , , , , , , , ] The downstream effect is a significant increase in fluorescence, allowing for visualization or quantification of the target molecule. [, , , , , , , , , , , , , , , , , , , ]

A: * Molecular Formula: C9H5N3O3* Molecular Weight: 203.15 g/mol* Spectroscopic Data: 3-Azido-7-hydroxycoumarin is practically non-fluorescent before the click reaction. [, , ] After forming the triazole conjugate, strong fluorescence is observed. The exact excitation and emission wavelengths depend on the coupled alkyne molecule.

A: 3-Azido-7-hydroxycoumarin has been successfully used in various biological applications, demonstrating compatibility with cells, proteins, and DNA. [, , , , , , , , , , , , , , , , , , , ] While specific stability studies are limited in the provided research, its successful application in various contexts suggests reasonable stability under standard laboratory conditions.

A: 3-Azido-7-hydroxycoumarin itself is not a catalyst. It serves as a reagent in the CuAAC click reaction, which is catalyzed by Copper(I). [, , , , , , , , , , , , , , , , , , , ] The reaction is highly selective for alkynes in the presence of other functional groups found in biomolecules. Applications include:

- Labeling of newly synthesized proteins: This allows for the visualization and tracking of protein synthesis and localization in cells. [, , ]

- Detection of fatty acylated proteins: Using alkyne-modified fatty acids, researchers can study protein acylation processes. []

- DNA labeling and detection: Incorporating alkyne-modified nucleotides allows for visualization of DNA in proliferating cells and other applications. [, ]

- Biosensor development: 3-Azido-7-hydroxycoumarin has been incorporated into fluorescent biosensors for detecting DNA, ATP, and copper ions. [, , , ]

ANone: While the provided research doesn't delve into detailed SAR studies, some observations can be made:

- Importance of the azide group: The azide group is essential for the CuAAC click reaction and subsequent fluorescence enhancement. [, , , , , , , , , , , , , , , , , , , ]

- Influence of conjugated molecule: The fluorescence properties of the triazole product depend on the alkyne molecule conjugated to 3-Azido-7-hydroxycoumarin. For example, conjugates with 7-deazapurine bases exhibit stronger fluorescence quenching than pyrimidine conjugates. []

ANone: The provided research primarily focuses on the application of 3-Azido-7-hydroxycoumarin. Specific details about its stability under various conditions and formulation strategies are not explicitly discussed.

A: While the provided articles don't provide a historical overview, the development of the CuAAC click reaction by Sharpless and others in the early 2000s marked a turning point for bioorthogonal chemistry. [, , , , , , , , , , , , , , , , , , , ] The use of 3-Azido-7-hydroxycoumarin as a fluorogenic probe in this reaction has since become widely adopted, enabling numerous applications in chemical biology, cell imaging, and diagnostics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

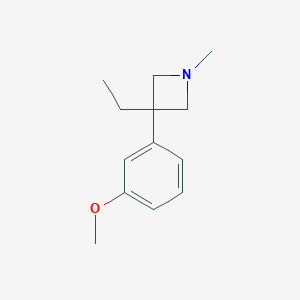

![(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-methylidenecyclopentyl]hept-5-enoic acid](/img/structure/B34503.png)